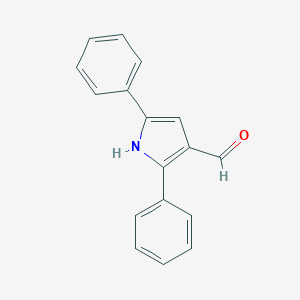
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde, also known as DPPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPPC belongs to the pyrrole family and is widely used in various fields such as organic chemistry, medicinal chemistry, and material science.
作用机制
The mechanism of action of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is not fully understood, but it is believed to act as a nucleophile in various reactions. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has been shown to undergo nucleophilic addition reactions with different electrophiles, such as aldehydes and ketones. This reaction leads to the formation of a new carbon-carbon bond, which is essential for the synthesis of various organic compounds.
生化和生理效应
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has potential anti-tumor activity. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer and leukemia. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the major advantages of using 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde in lab experiments is its high purity and yield. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is a reliable method for synthesizing 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde with high purity and yield. However, one of the limitations of using 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is its high cost. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is a relatively expensive compound, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the study of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde. One potential direction is the development of new synthetic methods for 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde that are more cost-effective and environmentally friendly. Another direction is the study of the biochemical and physiological effects of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde in more detail. Further studies are needed to determine the potential anti-tumor activity of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde and its mechanism of action. Additionally, the use of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde as a ligand for the synthesis of metal complexes could be explored further for potential applications in catalysis and material science.
合成方法
The synthesis of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is a multistep process that involves the reaction of 2,5-diphenylpyrrole with different reagents. One of the most common methods for synthesizing 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2,5-diphenylpyrrole with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction yields 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde with high purity and yield.
科学研究应用
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has been extensively studied in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds, including fluorescent dyes, liquid crystals, and conducting polymers. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.
属性
CAS 编号 |
110698-97-0 |
|---|---|
产品名称 |
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde |
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC 名称 |
2,5-diphenyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO/c19-12-15-11-16(13-7-3-1-4-8-13)18-17(15)14-9-5-2-6-10-14/h1-12,18H |
InChI 键 |
IWYHVTRFSJPFOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C=O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



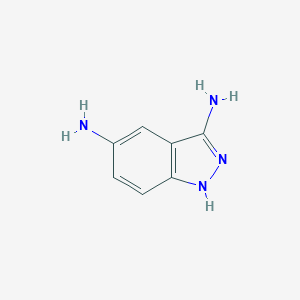


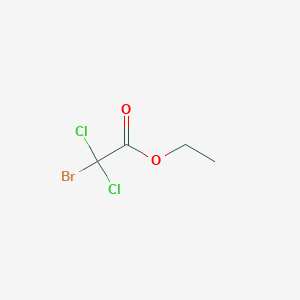


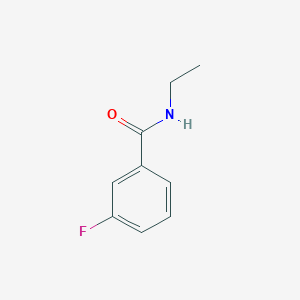
![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

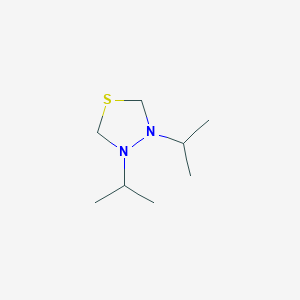
![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)